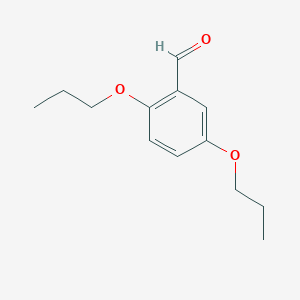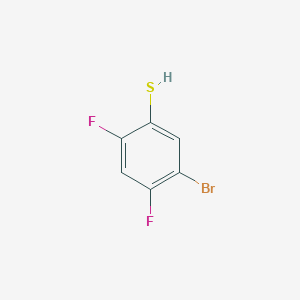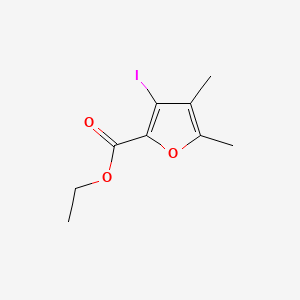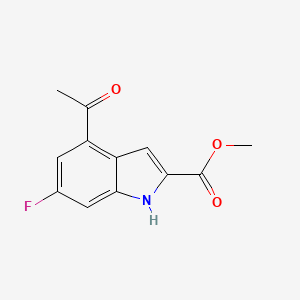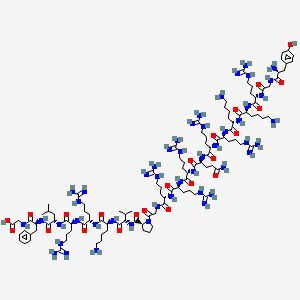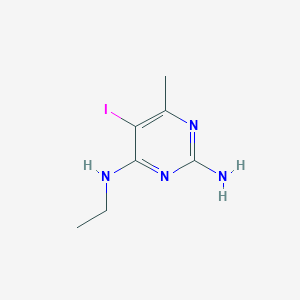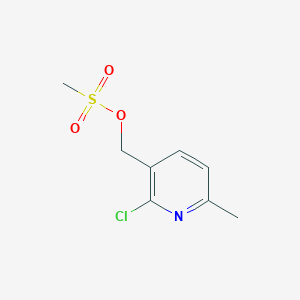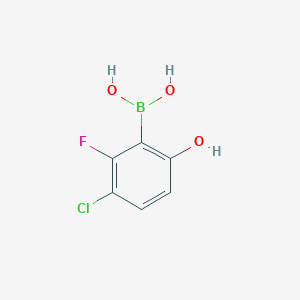
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-6-hydroxyphenylboronic ester with sodium hydroxide . Another method includes the reaction of 3-chloro-2-fluorobenzoic acid with triphenylborane . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis services . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) and methanol . Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C6H5BClFO3 |
|---|---|
Molecular Weight |
190.37 g/mol |
IUPAC Name |
(3-chloro-2-fluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H |
InChI Key |
OEUDFHPJGUQHLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


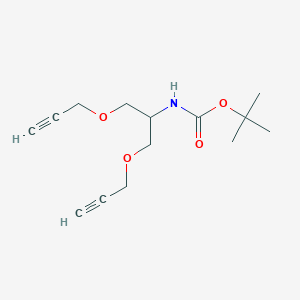
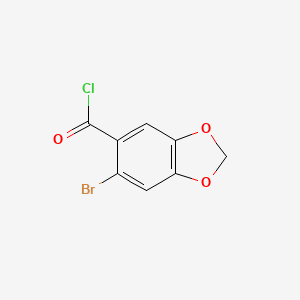
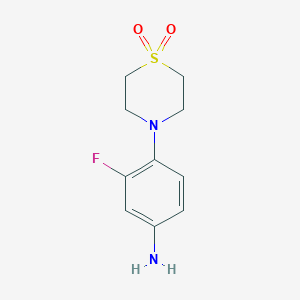
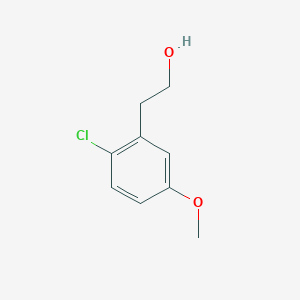
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
